molecular formula C4H4BFN2O2 B15204210 (5-Fluoropyrimidin-2-yl)boronic acid

(5-Fluoropyrimidin-2-yl)boronic acid

Cat. No.: B15204210
M. Wt: 141.90 g/mol
InChI Key: UITCFPORAKTYJB-UHFFFAOYSA-N
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Description

(5-Fluoropyrimidin-2-yl)boronic acid: is a boronic acid derivative that contains a fluorinated pyrimidine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of both fluorine and boronic acid functional groups makes it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Borylation: One common method for preparing (5-Fluoropyrimidin-2-yl)boronic acid involves the direct borylation of 5-fluoropyrimidine.

    Lithiation-Borylation: Another method involves the lithiation of 5-fluoropyrimidine followed by reaction with a boron electrophile.

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Strong Bases: Such as potassium carbonate or sodium hydroxide for deprotonation and activation.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic acid group.

    Substituted Pyrimidines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Development: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry:

Mechanism of Action

Mechanism: The primary mechanism by which (5-Fluoropyrimidin-2-yl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness:

    Fluorine Substitution: The presence of a fluorine atom in the pyrimidine ring enhances the compound’s reactivity and stability.

    Versatility: The combination of a boronic acid group and a fluorinated pyrimidine ring makes it a versatile reagent in various chemical reactions.

Properties

Molecular Formula

C4H4BFN2O2

Molecular Weight

141.90 g/mol

IUPAC Name

(5-fluoropyrimidin-2-yl)boronic acid

InChI

InChI=1S/C4H4BFN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2,9-10H

InChI Key

UITCFPORAKTYJB-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=N1)F)(O)O

Origin of Product

United States

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